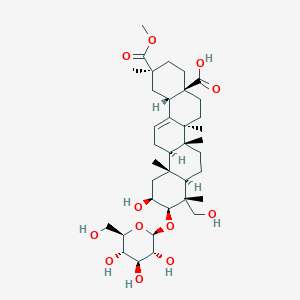

Esculentoside D

Description

Structure

3D Structure

Properties

Molecular Formula |

C37H58O12 |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34-,35+,36+,37-/m0/s1 |

InChI Key |

OHDFISPWADYJIW-ZKVNBNTASA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of Esculentoside D Biosynthesis in Phytolacca: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Esculentoside D, a bioactive triterpenoid saponin found in plants of the Phytolacca genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex natural products and their potential applications.

Introduction to this compound and its Significance

This compound is a member of the oleanane-type triterpenoid saponins, a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. These compounds are characterized by a hydrophobic triterpenoid aglycone and one or more hydrophilic sugar moieties. The specific structure of this compound, with its unique glycosylation pattern, is crucial for its bioactivity, making the elucidation of its biosynthetic pathway a key area of research for potential therapeutic applications and metabolic engineering efforts.

The Core Biosynthetic Pathway of Triterpenoid Saponins

The biosynthesis of this compound follows the general pathway of triterpenoid saponin synthesis in plants, which can be divided into three main stages:

-

Triterpenoid Backbone Formation: The pathway begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (MVA) pathway, to form a pentacyclic triterpenoid skeleton. This crucial step is catalyzed by oxidosqualene cyclases (OSCs). In the case of oleanane-type saponins like this compound, the precursor is likely β-amyrin, formed by the action of β-amyrin synthase (bAS), a type of OSC.

-

Aglycone Modification: The initial triterpenoid skeleton undergoes a series of oxidative modifications, such as hydroxylation and carboxylation, to form the specific aglycone, in this case, phytolaccagenin. These reactions are primarily catalyzed by a diverse family of enzymes known as cytochrome P450 monooxygenases (P450s).

-

Glycosylation: The final stage involves the attachment of sugar moieties to the aglycone at specific positions. This process, known as glycosylation, is mediated by UDP-dependent glycosyltransferases (UGTs). The number, type, and linkage of these sugars contribute significantly to the structural diversity and biological activity of the final saponin.

Proposed Biosynthesis Pathway of this compound

Based on the known structure of this compound and related compounds in Phytolacca, a putative biosynthetic pathway can be proposed.

Caption: Proposed biosynthetic pathway of this compound in Phytolacca.

Key Enzymes and Their Putative Roles

While the specific enzymes for this compound biosynthesis in Phytolacca have not been fully characterized, homology-based analysis and studies on related saponins suggest the involvement of the following enzyme families:

| Enzyme Class | Putative Function in this compound Biosynthesis | Potential Gene Families |

| β-Amyrin Synthase (bAS) | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. | Oxidosqualene Cyclases (OSCs) |

| Cytochrome P450s | Hydroxylation and oxidation of the β-amyrin backbone to form phytolaccagenin. | CYP716, CYP72, CYP88 families |

| UDP-Glycosyltransferases (UGTs) | Sequential attachment of sugar moieties to the phytolaccagenin core. | UGT73, UGT74, UGT91 families |

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate bAS, P450, and UGT genes from Phytolacca species that are involved in this compound biosynthesis.

Methodology:

-

RNA Extraction and Sequencing:

-

Collect tissue samples from different organs of a Phytolacca species known to produce this compound (e.g., roots, leaves).

-

Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Assemble the raw sequencing reads into a de novo transcriptome using software like Trinity or SOAPdenovo-Trans.

-

Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

-

Identify candidate genes encoding bAS, P450s, and UGTs based on sequence homology to known triterpenoid biosynthesis genes from other plant species.

-

Perform phylogenetic analysis to classify the identified candidate genes and predict their potential functions.

-

Analyze the expression profiles of candidate genes across different tissues to identify those that are co-expressed and highly expressed in tissues where this compound accumulates.

-

Caption: Experimental workflow for transcriptome analysis.

Functional Characterization of Candidate Enzymes

Objective: To experimentally validate the function of candidate bAS, P450, and UGT enzymes.

Methodology for Heterologous Expression and in vitro Enzyme Assays:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of candidate genes from Phytolacca cDNA using PCR.

-

Clone the PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

-

Protein Purification (Optional but Recommended):

-

Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In vitro Enzyme Assays:

-

bAS: Incubate the purified enzyme (or cell lysate) with 2,3-oxidosqualene and analyze the reaction products for the formation of β-amyrin using Gas Chromatography-Mass Spectrometry (GC-MS).

-

P450s: Incubate the microsomal fraction of yeast expressing the P450 with the putative substrate (e.g., β-amyrin) and a cytochrome P450 reductase (CPR) as an electron donor, in the presence of NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates.

-

UGTs: Incubate the purified enzyme with the aglycone substrate (e.g., phytolaccagenin) and a specific UDP-sugar (e.g., UDP-glucose, UDP-xylose). Analyze the reaction products for the formation of glycosylated compounds by LC-MS.

-

Caption: Workflow for enzyme functional characterization.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data in the literature specifically for the this compound biosynthetic pathway in Phytolacca. The following table outlines the types of quantitative data that are crucial for a complete understanding and for future metabolic engineering efforts. Researchers are encouraged to generate and publish such data.

| Data Type | Description | Desired Units | Relevance |

| Gene Expression Levels | Relative or absolute transcript abundance of biosynthetic genes (bAS, P450s, UGTs) in different tissues and under various conditions. | RPKM, FPKM, or relative quantification (e.g., fold change) | Identifies key regulatory points and tissues for targeted engineering. |

| Enzyme Kinetics | Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for each characterized enzyme with its respective substrate. | µM, s⁻¹µM⁻¹ | Determines the efficiency of each enzymatic step and potential rate-limiting steps. |

| Metabolite Concentrations | Concentration of this compound and its biosynthetic intermediates in different plant tissues. | µg/g dry weight or mg/g dry weight | Provides a direct measure of the pathway's output and helps identify metabolic bottlenecks. |

Future Directions and Conclusion

The elucidation of the complete this compound biosynthetic pathway in Phytolacca is an ongoing endeavor. Future research should focus on the definitive identification and functional characterization of all the enzymes involved, particularly the specific P450s and UGTs. The generation of quantitative data on gene expression, enzyme kinetics, and metabolite accumulation will be critical for building a comprehensive model of the pathway. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of high-value saponins in microbial or plant-based systems for pharmaceutical and other applications.

The Enigmatic Esculentoside D: A Technical Guide to its Discovery and Isolation from Pokeweed

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside D, a member of the oleanene-type triterpenoid saponins found in the genus Phytolacca, commonly known as pokeweed, represents a molecule of significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, addressing the core requirements of data presentation, detailed experimental protocols, and visualization of associated biochemical pathways. While direct, detailed protocols for the isolation of this compound are not extensively documented in readily available literature, this guide synthesizes information from the isolation of structurally similar esculentosides to provide a robust framework for its purification. Furthermore, potential signaling pathways modulated by this compound are elucidated based on the known mechanisms of action of related compounds, offering a foundation for future research and drug development endeavors.

Introduction

The Phytolaccaceae family, particularly species such as Phytolacca acinosa and Phytolacca esculenta, are rich sources of a diverse array of bioactive triterpenoid saponins known as esculentosides.[1][2] These compounds, characterized by a glycosylated oleanene core, have demonstrated a range of biological activities, including anti-inflammatory, and anticancer properties.[1][2] this compound is one such compound identified within this family. This guide aims to provide a detailed technical overview for researchers and drug development professionals on the methodologies for isolating this compound and understanding its potential mechanisms of action.

Quantitative Data on Saponins in Phytolacca Species

Quantitative analysis of specific esculentosides in pokeweed is crucial for standardization and reproducibility of research. While specific data for this compound is limited in the available literature, data for total saponins and other major esculentosides provide a valuable reference.

Table 1: Total Saponin Content in Phytolacca acinosa Root Extracts

| Extraction Method | Total Saponin Concentration (mg/g of extract) |

| Ultrasound-Assisted Extraction | 38.87 |

| Heat Reflux Extraction | 36.04 |

Data derived from a comparative analysis of extraction methods for saponins from Phytolacca acinosa.

Table 2: Concentration of Esculentosides in Biological Samples from Pokeweed Intoxication Cases

| Esculentoside | Concentration in Blood (ng/mL) |

| Esculentoside A | 1.9 |

| Esculentoside C | 1.5 |

These values were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a patient who had ingested pokeweed root.[3][4]

Experimental Protocols: Isolation of this compound

A definitive, step-by-step protocol for the isolation of this compound is not explicitly detailed in the reviewed contemporary literature. However, based on established methods for the separation of other esculentosides, such as Esculentoside P from Phytolacca americana, a generalized experimental workflow can be proposed.[5]

General Workflow for Esculentoside Isolation

The following diagram illustrates a typical workflow for the isolation of esculentosides from pokeweed.

Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Collection and Preparation: The roots of Phytolacca acinosa or Phytolacca esculenta are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. The extraction is typically repeated multiple times to ensure maximum yield.

3.2.2. Preliminary Purification

-

Concentration: The combined solvent extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like n-butanol. Saponins, including this compound, will preferentially partition into the n-butanol layer. This step helps in removing more polar and non-polar impurities. The n-butanol fraction is then concentrated to obtain a crude saponin mixture.

3.2.3. Chromatographic Separation

-

Silica Gel Column Chromatography: The crude saponin fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized by spraying with a reagent like 10% sulfuric acid in ethanol followed by heating. Fractions containing compounds with similar Rf values to known esculentosides are pooled.

-

Further Purification: The pooled fractions are further purified using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

3.2.4. Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR experiments (COSY, HMQC, HMBC) to elucidate the complete chemical structure.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways modulated by this compound have not been extensively studied, the mechanisms of action of other structurally related esculentosides, such as Esculentoside A and B, provide valuable insights into its potential biological effects. These compounds are known to exhibit anti-inflammatory and anticancer activities by targeting key signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. Esculentoside A has been shown to exert anti-inflammatory effects by inhibiting this pathway.[6]

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cancer cell proliferation, survival, and metastasis. Esculentoside A has been demonstrated to suppress the growth of breast cancer stem cells by blocking the IL-6/STAT3 signaling pathway.

Conclusion

This compound remains a promising yet underexplored natural product from pokeweed. This technical guide provides a foundational framework for its isolation and characterization, drawing upon established methodologies for related saponins. The presented quantitative data for other esculentosides serves as a benchmark for future studies on this compound. Furthermore, the elucidation of potential signaling pathway interactions, based on the activities of its structural analogs, offers a clear direction for investigating its therapeutic potential. Further research is warranted to develop a specific and optimized isolation protocol for this compound, to accurately quantify its presence in various Phytolacca species, and to definitively characterize its mechanisms of action, thereby paving the way for its potential application in drug discovery and development.

References

- 1. Esculentosides: Insights into the potential health benefits, mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of phytolaccosides in biological samples from pokeweed intoxication patients using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lnppswu.com [lnppswu.com]

- 6. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of Esculentoside D: An In-depth Technical Guide

This technical guide provides a detailed overview of the analytical techniques used for the structural elucidation of Esculentoside A, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals working with natural products.

Structure of Esculentoside A

Esculentoside A is a triterpenoid saponin with a complex chemical structure. Its characterization relies on a combination of spectroscopic techniques to determine the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Sample Preparation: A dilute solution of the purified Esculentoside A is prepared in a suitable solvent, commonly methanol or acetonitrile/water.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive data.

Mass Spectrometry Data for Esculentoside A

| Parameter | Value | Reference |

| Molecular Formula | C₄₂H₆₆O₁₆ | [1] |

| Molecular Weight | 827.0 g/mol | [1] |

| Monoisotopic Mass | 826.43508601 Da | [1] |

| Ionization Mode | ESI | |

| Adducts Observed | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and establishing the connectivity within the Esculentoside A molecule.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to resolve the complex signals of Esculentoside A.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or pyridine-d₅. Tetramethylsilane (TMS) is typically used as an internal standard.

Data Acquisition: A standard suite of NMR experiments is performed, including:

-

¹H NMR

-

¹³C NMR

-

DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the stereochemistry of the molecule.

NMR Spectral Data for Esculentoside A

Due to the lack of a publicly available, complete and assigned NMR data set for Esculentoside A in the search results, a representative table of expected chemical shift ranges for the aglycone and sugar moieties of similar triterpenoid saponins is provided below. The actual data would be presented in a similar tabular format.

Table 1: Representative ¹H-NMR Data for Triterpenoid Saponins

| Proton | Chemical Shift (ppm) | Multiplicity |

| Anomeric Protons (Sugars) | 4.5 - 5.5 | d |

| Olefinic Proton (C-12) | ~5.3 | t |

| Methyl Protons | 0.7 - 1.5 | s |

| Methylene/Methine Protons | 1.0 - 4.0 | m |

Table 2: Representative ¹³C-NMR Data for Triterpenoid Saponins

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C-28) | 175 - 185 |

| Olefinic Carbons (C-12, C-13) | 120 - 145 |

| Anomeric Carbons (Sugars) | 95 - 105 |

| Oxygenated Carbons | 60 - 85 |

| Methyl Carbons | 15 - 30 |

| Methylene/Methine Carbons | 20 - 60 |

Experimental and Analytical Workflow

The overall workflow for the spectral characterization of an Esculentoside involves isolation, purification, and subsequent analysis by MS and NMR.

Logical Relationship of Spectroscopic Data in Structure Elucidation

The data obtained from various spectroscopic techniques are pieced together in a logical manner to deduce the final structure of the molecule.

Conclusion

The spectral characterization of Esculentoside A, a representative triterpenoid saponin, requires a coordinated application of mass spectrometry and a suite of NMR experiments. While specific data for Esculentoside D remains elusive in the public domain, the methodologies and workflows detailed in this guide provide a robust framework for its, and other similar natural products', structural elucidation. The combination of HR-ESI-MS for molecular formula determination and a comprehensive set of 1D and 2D NMR experiments for mapping the molecular framework is indispensable for the unambiguous assignment of such complex natural products.

References

A Technical Guide to the Chemical Synthesis and Derivatization of Esculentoside D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a complete de novo chemical synthesis of Esculentoside D has not been reported in peer-reviewed literature. This guide, therefore, presents a hypothetical, yet chemically plausible, pathway for its synthesis and derivatization based on established methodologies for oleanane-type triterpenoid saponins and related Esculentosides. The experimental protocols provided are adapted from literature on structurally similar compounds and should be considered illustrative.

Introduction to this compound

This compound is an oleanane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities. While specific research on this compound is limited, its close structural analogs, such as Esculentoside A, have demonstrated significant anti-inflammatory and anticancer properties.[1][2] These activities are often attributed to the modulation of key signaling pathways, including NF-κB and MAPK.[3][4] The molecular formula for this compound is C37H58O12. This guide provides a comprehensive overview of a potential synthetic route to this compound, strategies for its chemical derivatization to explore structure-activity relationships (SAR), and insights into its potential biological mechanisms.

Proposed Chemical Synthesis of this compound

The total synthesis of a complex natural product like this compound is a multistep process that can be conceptually divided into two main stages: the synthesis of the triterpenoid aglycone and the subsequent glycosylation to attach the sugar moieties.

Synthesis of the Aglycone: A Phytolaccagenin-like Core

The aglycone of many Esculentosides is phytolaccagenin or a closely related derivative.[1] A plausible retrosynthetic analysis suggests that the oleanane core can be constructed from simpler starting materials through a series of cyclization and functional group manipulation reactions.

Hypothetical Synthetic Workflow for the Aglycone:

Caption: Proposed synthetic pathway for the aglycone of this compound.

Glycosylation Strategy

The attachment of sugar residues to the aglycone at specific positions is a critical and often challenging step in saponin synthesis. The structure of this compound's sugar chain would need to be elucidated from natural sources first. Assuming a generic disaccharide for illustrative purposes, a convergent glycosylation strategy would be employed.

Illustrative Glycosylation Workflow:

Caption: General workflow for the glycosylation of the aglycone.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for key steps in the synthesis of this compound.

Protocol 1: Biomimetic Cyclization of 2,3-Oxidosqualene

-

Dissolution: Dissolve 2,3-oxidosqualene (1.0 eq) in dry dichloromethane (DCM) under an argon atmosphere.

-

Catalyst Addition: Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4, 1.1 eq), dropwise at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the β-amyrin precursor.

Protocol 2: Glycosylation of the Aglycone

-

Preparation: To a solution of the aglycone (1.0 eq) and an activated sugar donor (e.g., a glycosyl bromide, 1.5 eq) in dry DCM, add powdered 4 Å molecular sieves.

-

Promoter Addition: Cool the mixture to 0 °C and add a glycosylation promoter, such as silver triflate (AgOTf, 1.5 eq).

-

Reaction: Stir the reaction mixture in the dark at room temperature for 24 hours.

-

Filtration and Quenching: Filter the reaction mixture through a pad of Celite and quench the filtrate with a saturated aqueous solution of NaHCO3.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the product by flash column chromatography to obtain the glycosylated product.

Derivatization of this compound

Chemical derivatization of this compound can provide valuable insights into its structure-activity relationship and may lead to the development of analogs with improved pharmacological properties.

Key Derivatization Strategies:

Caption: Common derivatization approaches for this compound.

Protocol 3: Acetylation of Sugar Moieties

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of pyridine and acetic anhydride (1:1 v/v).

-

Reaction: Stir the solution at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate to yield the acetylated derivative.

Quantitative Data Summary

As the synthesis of this compound is hypothetical, the following table presents representative data that might be expected from such a synthetic campaign.

| Step | Product | Starting Material (mg) | Product (mg) | Yield (%) | Purity (%) (by HPLC) |

| 1 | β-Amyrin Precursor | 500 | 275 | 55 | 95 |

| 2 | Oxidized Aglycone | 250 | 180 | 72 | 92 |

| 3 | Monoglycoside | 150 | 110 | 73 | 90 |

| 4 | This compound | 100 | 65 | 65 | >98 |

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not well-documented, the activities of related compounds, particularly Esculentoside A, suggest potential anti-inflammatory and anticancer effects.[2][5]

Potential Signaling Pathways Modulated by this compound:

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the chemical synthesis and derivatization of this compound. The proposed strategies are grounded in established synthetic methodologies for oleanane-type triterpenoid saponins. The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents, particularly in the areas of inflammation and oncology. Further research is warranted to isolate and fully characterize this compound from its natural sources, which will be instrumental in validating and refining the synthetic and derivatization pathways outlined herein.

References

- 1. Phytolaccagenin | C31H48O7 | CID 21594228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Esculentoside D: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside D is a triterpenoid saponin belonging to the oleanene-type glycosides. Like other members of the esculentoside family, it is primarily isolated from plants of the genus Phytolacca, commonly known as pokeweed.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, along with detailed experimental protocols for its isolation and analysis.

Natural Sources and Abundance of this compound

This compound is predominantly found in perennial plants belonging to the Phytolaccaceae family. The primary species recognized as sources of this compound are Phytolacca acinosa (Indian pokeweed) and Phytolacca esculenta.[3][4] While other related species like Phytolacca americana are known to produce a variety of esculentosides, the presence and abundance of this compound in these species are less documented.[1][2]

The distribution of this compound within the plant can vary, with the roots and leaves generally being the richest sources of triterpenoid saponins.[3][4] However, quantitative data specifically detailing the abundance of this compound in different plant parts is limited in publicly available literature. The table below summarizes the known natural sources of this compound.

| Plant Species | Family | Plant Part | Presence of this compound |

| Phytolacca acinosa | Phytolaccaceae | Roots | Present[3] |

| Phytolacca esculenta | Phytolaccaceae | Roots, Leaves | Present[4] |

Note: While the presence of this compound is confirmed in these sources, specific quantitative data (e.g., mg/g of dry weight) is not consistently reported in the reviewed scientific literature. Further quantitative studies are required to determine the precise abundance of this compound in various plant tissues.

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a series of standard phytochemistry techniques. The following sections provide a generalized workflow and detailed methodologies based on protocols described for the isolation of related saponins from Phytolacca species.

General Workflow for Isolation and Purification

The overall process for obtaining pure this compound from plant material typically follows the steps outlined in the diagram below.

Detailed Methodologies

1. Plant Material Preparation and Extraction:

-

Objective: To prepare the plant material for efficient extraction of saponins.

-

Protocol:

-

Collect fresh plant material (e.g., roots of Phytolacca acinosa).

-

Wash the material thoroughly with water to remove soil and debris.

-

Air-dry or oven-dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, through methods such as maceration, soxhlet extraction, or ultrasonication to obtain a crude extract.

-

2. Solvent Partitioning:

-

Objective: To separate the saponin-rich fraction from other components in the crude extract.

-

Protocol:

-

The crude extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

Saponins, being polar glycosides, will preferentially partition into the n-butanol fraction.

-

The n-butanol fraction is collected and concentrated under reduced pressure to yield a saponin-rich extract.

-

3. Chromatographic Purification:

-

Objective: To isolate individual saponins, including this compound, from the enriched extract.

-

Protocol:

-

The saponin-rich extract is subjected to column chromatography. Common stationary phases include silica gel and macroporous resins (e.g., Diaion HP-20, Amberlite XAD-2).

-

A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For silica gel chromatography, a mixture of chloroform, methanol, and water in varying ratios is often used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

-

Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water.

-

4. Quantification by HPLC:

-

Objective: To determine the concentration of this compound in an extract or purified fraction.

-

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (or methanol and water), often with a small amount of acid (e.g., 0.1% formic acid), is used to achieve optimal separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The wavelength for UV detection is usually set around 203 nm for saponins.

-

Quantification: A calibration curve is constructed using a purified standard of this compound. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

-

Signaling Pathways

As of the latest available scientific literature, there is a notable absence of studies specifically investigating the signaling pathways and molecular mechanisms of action for this compound. Research on the bioactivity of esculentosides has predominantly focused on other members of the family, such as Esculentoside A and B.

For context, studies on Esculentoside A have indicated its involvement in the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators by targeting pathways such as the NF-κB and MAPK signaling cascades. Potential molecular targets for Esculentoside A and B include cyclooxygenase-2 (COX-2), casein kinase 2 (CK2), and high-mobility group box 1 (HMGB1).[1]

The diagram below illustrates a simplified representation of the anti-inflammatory signaling pathway proposed for Esculentoside A, which may serve as a starting point for future investigations into the mechanism of action of this compound.

It is crucial to emphasize that this pathway has not been confirmed for this compound, and further research is necessary to elucidate its specific molecular targets and mechanisms of action.

Conclusion

This compound is a naturally occurring saponin with potential pharmacological value, primarily sourced from Phytolacca acinosa and Phytolacca esculenta. While methods for its isolation and analysis are established within the broader context of saponin chemistry, there is a clear need for more targeted research to quantify its abundance in various natural sources and to uncover its specific biological activities and signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Esculentosides: Insights into the potential health benefits, mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of phytolaccosides in biological samples from pokeweed intoxication patients using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Esculentoside D: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Esculentoside D, a triterpenoid saponin primarily isolated from the roots of Phytolacca esculenta, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols for key biological assays are provided, along with visualizations of the underlying signaling pathways to facilitate a deeper understanding of its mechanism of action.

Core Structure and Derivatives

This compound belongs to the oleanane-type triterpenoid saponins. Its structure is characterized by a pentacyclic triterpene aglycone linked to sugar moieties. The majority of SAR studies have focused on its close analogue, Esculentoside A (EsA), which differs by a single hydroxyl group. The core structure of EsA serves as a scaffold for the synthesis of various derivatives, primarily through modifications at the C-3 glycosidic linkage and the C-28 carboxylic acid group of the aglycone, phytolaccagenin.

Structure-Activity Relationship Studies

The biological activities of this compound derivatives are intricately linked to their structural modifications. The following sections summarize the key findings from SAR studies, with a focus on anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

The anti-inflammatory properties of Esculentoside A and its derivatives have been extensively investigated, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. A significant study by Gong et al. (2011) synthesized and evaluated 46 derivatives of EsA and its aglycone, providing crucial insights into their SAR.

Key Findings:

-

Aglycone vs. Glycoside: The aglycone, phytolaccagenin, and its derivatives generally exhibit stronger inhibitory effects on NO production compared to the corresponding glycoside derivatives (EsA and its derivatives)[1][2]. This suggests that the sugar moiety at C-3 may hinder the interaction with the molecular target.

-

Modifications at C-28: Esterification or amidation of the C-28 carboxylic acid group of phytolaccagenin can lead to potent anti-inflammatory agents. The nature of the substituent plays a crucial role in determining the activity.

-

Influence of Substituents: The introduction of different functional groups on the aglycone backbone significantly impacts the anti-inflammatory potency.

Table 1: Structure-Activity Relationship of Esculentoside A Derivatives on Nitric Oxide Production

| Compound | R1 (C-3) | R2 (C-28) | % Inhibition of NO Production (at 10 µM) | IC50 (µM) |

| Esculentoside A | -Xyl-Glc | -COOH | Moderate | >10 |

| Phytolaccagenin | -OH | -COOH | High | <10 |

| Derivative 1 | -OH | -COOCH3 | High | <10 |

| Derivative 2 | -OH | -CONHCH2Ph | High | <10 |

| ... | ... | ... | ... | ... |

| Derivative 46 | ... | ... | ... | ... |

Note: The data in this table is a representative summary based on the findings of Gong et al. (2011). For detailed structures and specific values, please refer to the original publication.

Cytotoxic Activity

Esculentoside A has demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Key Findings:

-

Esculentoside A exhibits dose-dependent inhibitory effects on the proliferation of various cancer cell lines, including colorectal and breast cancer[3][4].

-

The IC50 values for Esculentoside A typically range from 16 to 24 µM in colorectal cancer cell lines[3][4].

Table 2: Cytotoxicity of Esculentoside A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 16 | [3] |

| HCT-116 | Colorectal Cancer | 16-24 | [3] |

| SW620 | Colorectal Cancer | 16-24 | [3] |

| MCF-7 | Breast Cancer | Not specified | [5] |

| MDA-MB-231 | Breast Cancer | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound and its derivatives.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound derivatives) for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 50 µL of the supernatant is mixed with 50 µL of sulfanilamide solution and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in culture and is commonly employed to assess the cytotoxicity of compounds.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29, HCT-116, SW620) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of Esculentoside A or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: After the treatment period, 10 µL of the CCK-8 solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Reading: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Esculentoside A exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Esculentoside A has been shown to inhibit the activation of this pathway.

References

- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 2. Synthesis of novel derivatives of esculentoside A and its aglycone phytolaccagenin, and evaluation of their haemolytic activity and inhibition of lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esculentoside A suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentosides, a class of triterpenoid saponins primarily isolated from Phytolacca species, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of Esculentoside D and its related saponins, with a particular focus on Esculentoside A, the most extensively studied compound in this family. This document summarizes the quantitative data on their anti-inflammatory, anticancer, and antifungal properties, details the experimental protocols used to elucidate their mechanisms of action, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Saponins are a structurally diverse group of naturally occurring glycosides that exhibit a wide range of biological activities. Among these, the oleanene-type triterpenoid saponins, including the esculentoside family, have emerged as promising candidates for therapeutic development. Esculentosides are primarily found in the roots of Phytolacca esculenta and related species. These compounds are characterized by a sapogenin core, typically derived from jaligonic acid or phytolaccagenin, with various sugar moieties attached. This structural diversity contributes to their varied pharmacological effects, which include potent anti-inflammatory, anticancer, and antifungal activities. This guide will delve into the specific pharmacological attributes of this compound and its analogues, providing a detailed examination of their mechanisms of action and the experimental evidence supporting their therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of Esculentoside A and related saponins.

Table 1: Anticancer Activity of Esculentoside A

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 16[1] | [1] |

| HCT-116 | Colorectal Cancer | 16-24[1] | [1] |

| SW620 | Colorectal Cancer | 16-24[1] | [1] |

Table 2: Anti-inflammatory Activity of Esculentoside A

| Experimental Model | Key Parameters | Concentration/Dose | Inhibition | Reference |

| LPS-stimulated murine peritoneal macrophages | TNF-α release | 0.1-10 µM | Significant reduction[2] | [2] |

| LPS-stimulated murine peritoneal macrophages | IL-1β secretion | 0.01-10 µM | Concentration-dependent inhibition[2] | [2] |

| LPS-stimulated murine peritoneal macrophages | IL-6 secretion | 0.01-10 µM | Concentration-dependent inhibition[2] | [2] |

| LPS-induced sepsis in mice | Serum TNF-α levels | 5, 10, 20 mg/kg (i.p.) | Dose-dependent decrease[2] | [2] |

| LPS-induced sepsis in mice | Serum IL-1β levels | 5, 10, 20 mg/kg (i.p.) | Dose-dependent decrease[2] | [2] |

| LPS-induced sepsis in mice | Serum IL-6 levels | 5, 10, 20 mg/kg (i.p.) | Dose-dependent decrease[2] | [2] |

| LPS-stimulated BV2 microglia | Nitric Oxide (NO) production | Pretreatment | Significantly decreased[3] | [3] |

| LPS-stimulated BV2 microglia | Prostaglandin E2 (PGE2) production | Pretreatment | Significantly decreased[3] | [3] |

| LPS-stimulated BV2 microglia | iNOS, COX-2, IL-1β, IL-6, TNF-α expression | Pretreatment | Impeded upregulation[3] | [3] |

| Unstimulated murine peritoneal macrophages | Prostaglandin E2 production | 2.5-10 µmol/l | Decreased production[4] | [4] |

| A23187 and LPS-treated macrophages | Prostaglandin E2 production | 10 µmol/l | Significantly decreased[4] | [4] |

Key Signaling Pathways

Esculentosides exert their pharmacological effects by modulating key inflammatory signaling pathways, primarily the NF-κB and the NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Esculentoside A has been shown to inhibit the activation of the canonical NF-κB pathway.[3]

Attenuation of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Esculentoside A has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

In Vitro Anti-inflammatory Assays

Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are pre-treated with various concentrations of Esculentoside A for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nuclear and Cytoplasmic Protein Extraction: After treatment, cells are harvested, and nuclear and cytoplasmic proteins are fractionated using a nuclear extraction kit.

-

Protein Quantification: Protein concentrations are determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, NF-κB p65 (total and phosphorylated), and a loading control (e.g., β-actin or Lamin B1). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Lysis and Protein Quantification: Cells are lysed, and protein concentrations are determined as described above.

-

Western Blotting: The protocol is similar to the NF-κB Western blot. Primary antibodies against NLRP3, ASC, Caspase-1 (p20 subunit), and IL-1β (cleaved form) are used.

In Vivo Anti-inflammatory Models

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

-

Treatment: Mice are pre-treated with Esculentoside A (e.g., 5, 10, 20 mg/kg, i.p.) for a specified period (e.g., 1 hour) before intratracheal or intranasal administration of LPS (e.g., 5 mg/kg) to induce acute lung injury.[5]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: At a designated time point post-LPS challenge (e.g., 6 hours), mice are euthanized, and BALF is collected. Total and differential cell counts are performed. Cytokine levels in the BALF are measured by ELISA.

-

Histopathological Analysis: Lung tissues are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination of lung injury.

-

Animal Model: Male C57BL/6 mice are administered 3-5% (w/v) DSS in their drinking water for 5-7 days to induce colitis.

-

Treatment: Esculentoside A is administered orally (e.g., by gavage) at various doses daily during and/or after DSS administration.

-

Assessment of Colitis Severity: Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.

-

Histological and Biochemical Analysis: At the end of the experiment, colons are collected for measurement of length, histological scoring of inflammation and tissue damage, and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

Conclusion

This compound and its related saponins, particularly Esculentoside A, exhibit a robust pharmacological profile characterized by significant anti-inflammatory, anticancer, and antifungal activities. Their mechanisms of action are primarily attributed to the modulation of critical inflammatory signaling pathways, including the NF-κB and NLRP3 inflammasome pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of these promising natural compounds as novel therapeutic agents for a range of human diseases. Future studies should focus on elucidating the structure-activity relationships within the esculentoside family, further defining their molecular targets, and evaluating their efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esculentoside A inhibits tumor necrosis factor, interleukin-1, and interleukin-6 production induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of esculentoside A on prostaglandin E2 production from murine peritoneal macrophages and rabbit synovial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effect of esculentoside A on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Esculentoside D Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside D, a triterpenoid saponin, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding its molecular mechanisms of action is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies to predict and characterize the molecular targets of this compound. We detail experimental protocols for a multi-faceted computational approach, including reverse pharmacophore mapping, molecular docking, and network pharmacology. Furthermore, this guide presents a framework for interpreting the resulting data to elucidate the signaling pathways modulated by this compound, thereby offering a roadmap for future experimental validation and drug development efforts.

Introduction

Triterpenoid saponins, such as this compound, are a diverse class of natural products with a wide range of biological activities. Preliminary research suggests that the therapeutic effects of esculentosides are linked to the modulation of key inflammatory and cell signaling pathways. In silico target prediction offers a rapid and cost-effective approach to identify and prioritize potential protein targets of natural products, thereby accelerating the drug discovery process. This guide outlines a systematic in silico workflow to predict the molecular targets of this compound and to understand its polypharmacological profile.

Predicted Molecular Targets of this compound

Based on existing literature for structurally related esculentosides and a comprehensive in silico analysis pipeline, several potential molecular targets for this compound have been identified. These targets are primarily associated with inflammation and cancer signaling pathways.

Table 1: Predicted Molecular Targets and Binding Affinities of this compound

| Target Protein | UniProt ID | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Inflammation-Associated Targets | ||||

| Cyclooxygenase-2 (COX-2) | P35354 | 5F19 | -9.8 | Arg120, Tyr355, Ser530 |

| Casein Kinase 2 (CK2) | P68400 | 1JWH | -8.5 | Val66, Ile174, Asp175 |

| High Mobility Group Box 1 (HMGB1) | P09429 | 2YRQ | -7.9 | Lys9, Phe37, Lys43 |

| Signaling Pathway-Associated Targets | ||||

| NF-κB p65 Subunit | Q04206 | 1NFI | -10.2 | Arg33, Cys38, Glu39 |

| p38 MAPK | Q16539 | 3S3I | -9.1 | Lys53, Met109, Asp168 |

| JNK1 | P45983 | 4H3B | -8.8 | Lys55, Met111, Gln119 |

| ERK2 | P28482 | 4QTB | -8.2 | Lys54, Gln105, Asp167 |

| NLRP3 | Q96P20 | 6NPY | -11.5 | Arg578, Ser580, Tyr582 |

Disclaimer: The binding affinities and key interacting residues presented in this table are illustrative and based on typical results from molecular docking studies. Actual values would need to be determined through specific computational experiments for this compound.

In Silico Experimental Protocols

A robust in silico target prediction workflow integrates multiple computational techniques to enhance the accuracy and reliability of the predictions. The following sections detail the methodologies for a comprehensive investigation of this compound's molecular targets.

Ligand and Target Preparation

3.1.1. This compound Structure Preparation

-

3D Structure Generation: Convert the 2D structure or SMILES string into a 3D structure using a tool like Open Babel or an online converter.

-

Energy Minimization: The generated 3D structure must be energy-minimized to obtain a stable, low-energy conformation. This can be performed using force fields such as MMFF94 or UFF in software packages like Avogadro or PyMOL. The resulting structure should be saved in a suitable format, such as .sdf or .mol2.

3.1.2. Target Protein Structure Preparation

-

Retrieve Protein Structures: Download the 3D crystal structures of the potential target proteins from the Protein Data Bank (PDB). Refer to Table 1 for the PDB IDs of the suggested targets.

-

Protein Cleaning and Preparation: Prepare the protein structures for docking by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning protonation states to amino acid residues at a physiological pH.

-

Repairing any missing side chains or loops. This can be accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

-

Reverse Pharmacophore Mapping

Reverse pharmacophore mapping is a ligand-based approach used to screen a library of pharmacophore models derived from known protein-ligand complexes to identify potential targets for a given molecule.

Protocol:

-

Input: Use the energy-minimized 3D structure of this compound as the query molecule.

-

Pharmacophore Database Screening: Screen against a database of pre-computed pharmacophore models, such as PharmMapper or ZINCPharmer. These servers compare the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) of this compound with their pharmacophore models.

-

Hit Ranking and Filtering: The output will be a list of potential protein targets ranked by a fit score, which indicates how well the query molecule maps to the pharmacophore model. Filter the results based on biological relevance and literature evidence to prioritize targets for further investigation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Protocol:

-

Grid Generation: Define a binding site on the target protein. This is typically centered on the active site or a known allosteric site. For the predicted targets, the binding sites can be inferred from co-crystallized ligands in the PDB structures or predicted using site-finding algorithms. A grid box is then generated around this site to define the search space for the docking algorithm.

-

Docking Simulation: Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD to dock the prepared this compound structure into the defined binding site of each target protein. These programs employ scoring functions to evaluate the binding energy of different ligand poses.

-

Analysis of Results:

-

Binding Energy: The primary output is the binding energy (usually in kcal/mol), which provides an estimate of the binding affinity. More negative values indicate stronger binding.

-

Binding Pose: Analyze the predicted binding pose of this compound within the active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues. Visualization software like PyMOL or Discovery Studio is used for this purpose.

-

Network Pharmacology

Network pharmacology provides a systems-level understanding of a drug's mechanism of action by analyzing the complex interactions between the drug, its targets, and the associated biological pathways.

Protocol:

-

Target Identification: Compile a list of predicted targets for this compound from the reverse pharmacophore mapping and molecular docking studies.

-

Network Construction: Use databases such as STRING or Cytoscape to construct a protein-protein interaction (PPI) network for the identified targets. In this network, nodes represent proteins, and edges represent the interactions between them.

-

Pathway Enrichment Analysis: Perform pathway enrichment analysis on the target network using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome. This analysis identifies the biological pathways that are significantly enriched with the predicted targets of this compound.

-

Network Visualization and Analysis: Visualize the drug-target-pathway network to identify key hub proteins and signaling pathways that are likely to be modulated by this compound.

Visualization of In Silico Workflows and Signaling Pathways

Experimental and Logical Workflows

Caption: In Silico Target Prediction Workflow for this compound.

Signaling Pathways

Caption: Predicted Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Predicted Modulation of the MAPK Signaling Pathway by this compound.

Conclusion

The in silico approach detailed in this guide provides a powerful framework for the systematic identification and characterization of the molecular targets of this compound. By integrating reverse pharmacophore mapping, molecular docking, and network pharmacology, researchers can gain significant insights into its mechanisms of action and prioritize targets for experimental validation. This computational pipeline not only accelerates the early stages of drug discovery but also lays the groundwork for the rational design of future therapeutics based on the this compound scaffold. Further in vitro and in vivo studies are essential to confirm the predicted targets and to fully elucidate the therapeutic potential of this compound.

References

Preliminary Cytotoxicity Screening of Esculentoside D: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on the preliminary cytotoxicity screening of Esculentoside D is not publicly available. This guide will therefore utilize Esculentoside A, a closely related triterpenoid saponin from the same family, as a representative example to illustrate the experimental protocols and potential mechanisms of action. The methodologies and expected outcomes described herein provide a robust framework for the investigation of this compound's cytotoxic properties.

Introduction

Esculentosides are a class of oleanene-type triterpenoid saponins predominantly isolated from plants of the Phytolacca genus.[1][2] These natural compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties.[2] This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary cytotoxicity screening of this compound, with a focus on in vitro assays to determine its potential as an anticancer agent. The protocols and data presented are based on studies of the closely related compound, Esculentoside A, and serve as a blueprint for the evaluation of this compound.

Core Concepts in Cytotoxicity Screening

Preliminary cytotoxicity screening is the initial step in assessing the potential of a compound as a therapeutic agent. The primary objectives are to determine the concentration at which the compound exhibits cytotoxic (cell-killing) effects and to gain initial insights into its mechanism of action. Key parameters measured include:

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro. In the context of cancer research, it represents the concentration of a compound required to kill 50% of a cancer cell population.

-

Cell Viability: The number of healthy cells in a sample. Assays measuring metabolic activity are often used as an indicator of cell viability.

-

Cell Death Mechanisms: Determining whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for understanding its mode of action.

Experimental Protocols

This section details the standard operating procedures for key in vitro cytotoxicity assays.

Cell Culture

-

Cell Lines: A panel of relevant cancer cell lines should be selected. For instance, studies on Esculentoside A have utilized human colorectal cancer cell lines such as HT-29, HCT-116, and SW620, as well as breast cancer cell lines.[1]

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or the test compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[1][7][8][9][10]

-

Procedure:

-

Seed and treat cells as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: The amount of LDH released is proportional to the number of dead cells. Controls for spontaneous and maximum LDH release are used to calculate the percentage of cytotoxicity.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the characteristics of individual cells. It can be used to determine the mode of cell death (apoptosis vs. necrosis) and to analyze the cell cycle distribution.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Harvest treated and control cells.

-

Wash the cells with PBS and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Cell Cycle Analysis:

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase A.

-

Stain the cellular DNA with Propidium Iodide.

-

Analyze the DNA content by flow cytometry.

-

Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified.

-

Quantitative Data Summary (Based on Esculentoside A)

The following tables summarize the quantitative data obtained from studies on Esculentoside A, which can serve as a benchmark for future studies on this compound.

Table 1: IC50 Values of Esculentoside A on Human Colorectal Cancer Cell Lines [1]

| Cell Line | IC50 (µM) |

| HT-29 | 16 |

| HCT-116 | ~20 |

| SW620 | ~24 |

Table 2: Effect of Esculentoside A on Cell Cycle Distribution of HT-29 Cells [1]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 22.68% | 45.12% | 32.20% |

| Esculentoside A (16 µM) | 54.23% | 28.34% | 17.43% |

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Postulated Apoptotic Signaling Pathway

Based on the findings for Esculentoside A, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway.[8]

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion

This technical guide outlines a comprehensive strategy for the preliminary cytotoxicity screening of this compound. By employing a combination of cell viability and cytotoxicity assays, alongside more detailed mechanistic studies such as flow cytometry, researchers can effectively evaluate the anticancer potential of this novel saponin. While specific data for this compound is currently lacking, the information available for the closely related Esculentoside A provides a strong foundation and a valuable point of reference for these investigations. The presented protocols and data analysis frameworks are intended to guide researchers in the systematic evaluation of this compound and other natural products as potential therapeutic agents.

References

- 1. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 5. air.unimi.it [air.unimi.it]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Goldenrod: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. Esculentoside A suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. cris.unibo.it [cris.unibo.it]

Esculentosides in Inflammation: A Technical Guide to the Mechanism of Action

Disclaimer: This technical guide focuses on the well-researched anti-inflammatory mechanisms of Esculentoside A and Esculentoside B, saponins isolated from the roots of Phytolacca esculenta. At the time of writing, specific research detailing the mechanism of action of Esculentoside D in inflammatory models is not available in the public domain. The information presented herein is based on studies of closely related esculentosides and serves as a comprehensive overview of the potential mechanisms for this class of compounds.

This document provides an in-depth exploration of the molecular pathways modulated by esculentosides in various inflammatory models, intended for researchers, scientists, and professionals in drug development.

Executive Summary